3-Hexadecyl-1-methyl-1H-imidazol-3-iumnitrate
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Overview
Description
3-Hexadecyl-1-methyl-1H-imidazol-3-iumnitrate is a quaternary ammonium salt derived from imidazole. It is known for its surfactant properties and is used in various applications, including as an ionic liquid and in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecyl-1-methyl-1H-imidazol-3-iumnitrate typically involves the alkylation of 1-methylimidazole with hexadecyl bromide, followed by anion exchange to introduce the nitrate ion. The reaction conditions generally include:
Solvent: Acetonitrile or another polar aprotic solvent.
Temperature: Room temperature to 60°C.
Catalyst: Often, no catalyst is required, but phase transfer catalysts can be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To control the reaction conditions precisely.
Purification: Techniques such as recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hexadecyl-1-methyl-1H-imidazol-3-iumnitrate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrate ion can be replaced by other nucleophiles.
Oxidation and reduction: The imidazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution products: Depending on the nucleophile used, various substituted imidazolium salts can be formed.
Oxidation products: Oxidized derivatives of the imidazole ring.
Reduction products: Reduced forms of the imidazole ring.
Scientific Research Applications
3-Hexadecyl-1-methyl-1H-imidazol-3-iumnitrate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and ionic liquid in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and as a component in biological assays.
Medicine: Investigated for its potential antimicrobial properties and as a drug delivery agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Hexadecyl-1-methyl-1H-imidazol-3-iumnitrate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This property is exploited in its antimicrobial activity and its use as a surfactant.
Comparison with Similar Compounds
Similar Compounds
- 1-Hexadecyl-3-methylimidazolium chloride
- 1-Hexadecyl-3-methylimidazolium bromide
- 1-Hexadecyl-3-methylimidazolium tetrafluoroborate
Uniqueness
3-Hexadecyl-1-methyl-1H-imidazol-3-iumnitrate is unique due to its specific anion (nitrate), which can influence its solubility, reactivity, and interaction with other molecules compared to its chloride, bromide, and tetrafluoroborate counterparts.
Properties
IUPAC Name |
1-hexadecyl-3-methylimidazol-3-ium;nitrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3)4/h18-20H,3-17H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVKRNROZGNGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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